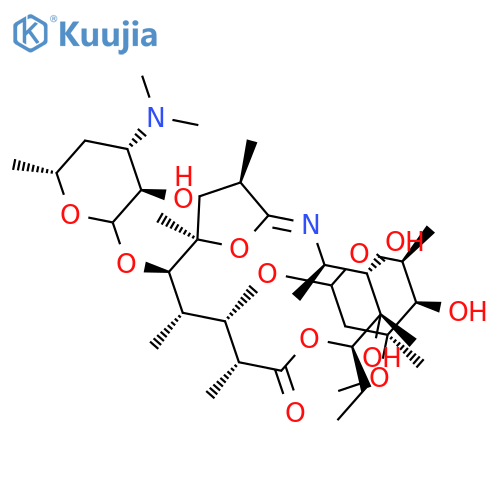

Cas no 99290-97-8 (Erythromycin A 6,9-Imino Ether)

99290-97-8 structure

商品名:Erythromycin A 6,9-Imino Ether

CAS番号:99290-97-8

MF:C37H66N2O12

メガワット:730.926152706146

CID:1059743

Erythromycin A 6,9-Imino Ether 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E650015-100mg |

Erythromycin A 6,9-Imino Ether |

99290-97-8 | 100mg |

$ 1958.00 | 2023-09-07 | ||

| A2B Chem LLC | AW55139-100mg |

7,16-Dioxa-2-azabicyclo[11.2.1]hexadec-1-en-8-one,10-[(2,6-dideoxy-3-C-methyl-3-O-methyl-a-L-ribo-hexopyranosyl)oxy]-6-ethyl-4,5-dihydroxy-3,5,9,11,13,15-hexamethyl-12-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-,(1Z,3R,4R,5S,6R,9R,10S,11S,12R,13R,15R)- |

99290-97-8 | 100mg |

$1996.00 | 2024-07-18 | ||

| TRC | E650015-10mg |

Erythromycin A 6,9-Imino Ether |

99290-97-8 | 10mg |

$ 249.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-498763-10mg |

Erythromycin A 6,9-imino ether, |

99290-97-8 | 10mg |

¥2858.00 | 2023-09-05 | ||

| A2B Chem LLC | AW55139-10mg |

7,16-Dioxa-2-azabicyclo[11.2.1]hexadec-1-en-8-one,10-[(2,6-dideoxy-3-C-methyl-3-O-methyl-a-L-ribo-hexopyranosyl)oxy]-6-ethyl-4,5-dihydroxy-3,5,9,11,13,15-hexamethyl-12-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-,(1Z,3R,4R,5S,6R,9R,10S,11S,12R,13R,15R)- |

99290-97-8 | 10mg |

$359.00 | 2024-07-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-498763-10 mg |

Erythromycin A 6,9-imino ether, |

99290-97-8 | 10mg |

¥2,858.00 | 2023-07-10 |

Erythromycin A 6,9-Imino Ether 関連文献

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

99290-97-8 (Erythromycin A 6,9-Imino Ether) 関連製品

- 161193-44-8(Erythromycin A 9,11-Imino Ether)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量